molecular formula C39H75NO8 B1163716 N-Pentadecanoyl-psychosine

N-Pentadecanoyl-psychosine

カタログ番号: B1163716
分子量: 686
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Pentadecanoyl-psychosine, also known as this compound, is a useful research compound. Its molecular formula is C39H75NO8 and its molecular weight is 686. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neurobiological Applications

N-Pentadecanoyl-psychosine is primarily studied for its neurotropic effects. Research indicates that psychosine, the parent compound, plays a critical role in neuronal apoptosis and inflammation.

  • Neuroprotection : Studies have shown that psychosine can induce apoptosis in certain cell types, particularly in oligodendrocytes, leading to demyelination observed in diseases like Krabbe disease . The accumulation of psychosine disrupts membrane integrity and affects cellular signaling pathways, which could be targeted for neuroprotective strategies .
  • Anticonvulsant Activity : Recent investigations into related compounds have demonstrated anticonvulsant properties. For example, derivatives of psychosine have been evaluated for their efficacy against seizure models, showing promise as potential treatments for epilepsy .

Diagnostic Applications

Psychosine levels serve as biomarkers for several lysosomal storage disorders, particularly Krabbe disease.

  • Newborn Screening : Psychosine quantitation has been proposed as a critical component of newborn screening programs to identify Krabbe disease more effectively. A sensitive assay developed for measuring psychosine levels allows differentiation between infantile and late-onset forms of the disease, enhancing diagnostic accuracy .
  • Monitoring Disease Progression : Longitudinal studies utilizing psychosine measurements can track therapeutic efficacy in patients undergoing treatment such as hematopoietic stem cell transplantation . This application underscores the importance of psychosine not only as a diagnostic marker but also as a tool for monitoring treatment outcomes.

Therapeutic Applications

The therapeutic potential of this compound extends beyond neuroprotection and diagnostics.

  • Gene Therapy : Recent advancements in gene therapy highlight the role of psychosine clearance in improving treatment outcomes for genetic disorders. For instance, AAV1-GALC gene therapy has shown significant improvements in psychosine levels and overall health indicators in preclinical models of Krabbe disease .
  • Multimodal Drug Development : Compounds related to psychosine are being explored for their multitarget pharmacodynamics. These compounds may offer benefits in treating complex diseases such as epilepsy and neurodegenerative disorders by interacting with multiple biological targets simultaneously .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
NeuroprotectionInduces apoptosis in oligodendrocytes; disrupts membrane integrity
Anticonvulsant ActivityPromising results in seizure models; potential for epilepsy treatment
Diagnostic BiomarkerEffective in newborn screening for Krabbe disease; differentiates disease variants
Monitoring Treatment EfficacyPsychosine levels correlate with treatment success; useful for monitoring disease progression
Gene TherapyAAV1-GALC therapy improves psychosine clearance; enhances survival in model organisms

Case Studies

  • Krabbe Disease Screening : A study involving 209 control samples and patients demonstrated that psychosine levels could effectively identify Krabbe disease cases with minimal false positives. This study established a diagnostic algorithm incorporating psychosine measurement as a standard practice .
  • Gene Therapy Efficacy : Preclinical trials using AAV1-GALC gene therapy showed significant reductions in psychosine levels and improved health outcomes in treated mice compared to untreated controls. This highlights the potential of gene therapy to address the underlying causes of disorders associated with psychosine accumulation .

特性

分子式

C39H75NO8

分子量

686

外観

Unit:5 mgSolvent:nonePurity:98+%Physical solid

同義語

N-C15:0-Cerebroside

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。